9-cis-Retinyl Linoleate

Catalog No.
S14379947
CAS No.
M.F
C38H60O2
M. Wt
548.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-cis-Retinyl Linoleate

Product Name

9-cis-Retinyl Linoleate

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C38H60O2

Molecular Weight

548.9 g/mol

InChI

InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24-,34-30+

InChI Key

XJKITIOIYQCXQR-WRXPCABDSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C

9-cis-Retinyl Linoleate is a naturally occurring compound that belongs to the class of retinoids, specifically a fatty acid ester of 9-cis-retinol and linoleic acid. It is characterized by its unique geometric configuration, which plays a crucial role in its biological functions. The compound is known for its potential applications in visual health and skin care due to its retinoid properties, which influence various physiological processes.

The chemical behavior of 9-cis-Retinyl Linoleate primarily involves hydrolysis and isomerization reactions. In biological systems, it can be hydrolyzed to release 9-cis-retinol and linoleic acid. This reaction is catalyzed by enzymes such as lecithin-retinol acyltransferase, which facilitates the conversion of retinol into retinyl esters. Additionally, the 9-cis-retinol can undergo further oxidation to form 9-cis-retinal, an active form that participates in the visual cycle by binding to opsins in photoreceptor cells .

9-cis-Retinyl Linoleate exhibits significant biological activity, particularly in the context of vision and skin health. It has been shown to improve visual function in animal models with retinal degeneration by enhancing rhodopsin regeneration and promoting photoreceptor survival . In dermatological applications, it is noted for its ability to stimulate collagen production and improve skin texture, making it a valuable ingredient in anti-aging formulations .

The synthesis of 9-cis-Retinyl Linoleate can be achieved through several methods. One common approach involves the esterification of 9-cis-retinol with linoleic acid under acidic conditions. This process typically requires the presence of a catalyst to facilitate the reaction and yield high-purity products. Additionally, synthetic routes may include the catalytic isomerization of all-trans-retinyl esters followed by selective hydrolysis .

The applications of 9-cis-Retinyl Linoleate span across various fields:

  • Ophthalmology: Used in therapies aimed at treating retinal degenerative diseases.
  • Dermatology: Incorporated into skincare products for its anti-aging properties and ability to enhance skin appearance.
  • Nutraceuticals: Explored as a dietary supplement for its potential benefits in vision health.

Research indicates that 9-cis-Retinyl Linoleate interacts with various biological pathways, particularly those involving retinoid receptors. Its metabolites can modulate gene expression related to vision and cellular differentiation. Studies have shown that it influences the activity of nuclear retinoic acid receptors, which are critical for regulating genes involved in cellular growth and development .

Several compounds share structural and functional similarities with 9-cis-Retinyl Linoleate. Here are some notable examples:

Compound NameStructure TypeUnique Features
All-trans-Retinyl LinoleateFatty acid esterMore prevalent in nature; involved in similar biological processes but has different visual cycle implications.
11-cis-RetinolAlcoholCritical for vision; directly involved in phototransduction.
9-cis-RetinolAlcoholPrecursor to 9-cis-retinal; exhibits similar biological activities but differs in efficacy and application scope.
All-trans-RetinalAldehydeKey chromophore for vision; essential for forming visual pigments but lacks the unique

XLogP3

13

Hydrogen Bond Acceptor Count

2

Exact Mass

548.45933115 g/mol

Monoisotopic Mass

548.45933115 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-10

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